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Azido-PEG7-azide

Cat. No.: B1429408
M. Wt: 420.46 g/mol
InChI Key: NVKODTBPHMGJLW-UHFFFAOYSA-N
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Description

Overview of Azido-PEG7-azide as a Homobifunctional Reagent

This compound is classified as a homobifunctional reagent because it possesses two identical reactive groups, in this case, azide (B81097) (N3) groups. chemicalbook.combroadpharm.com This symmetrical design allows it to act as a linker, connecting two other molecules that have complementary reactive functionalities. chemicalbook.combroadpharm.com The central PEG7 spacer is a hydrophilic chain composed of seven repeating ethylene (B1197577) glycol units, which imparts flexibility and increased water solubility to the entire molecule. chemicalbook.combroadpharm.comchemdad.com

The azide groups at each end of the PEG spacer are the key to its functionality. These groups can participate in specific chemical reactions, most notably "click chemistry," to form stable covalent bonds. chemicalbook.combroadpharm.com This allows researchers to precisely and efficiently link this compound to other molecules of interest, such as proteins, peptides, or small molecule drugs. mdpi.com

Table 1: Chemical Properties of this compound

Property Value
Chemical Formula C16H32N6O7 chemicalbook.comconju-probe.com
Molecular Weight 420.46 g/mol chemicalbook.comconju-probe.com
Appearance Colorless to light yellow liquid/oil chemicalbook.comconju-probe.com
Solubility Soluble in aqueous media, DCM, THF, acetonitrile (B52724), DMF, and DMSO chemicalbook.comchemdad.comconju-probe.com

Significance of PEG Spacers in Bioconjugation and Drug Delivery Research

The polyethylene (B3416737) glycol (PEG) spacer is a crucial component of this compound and similar reagents used in biomedical research. precisepeg.com The process of attaching PEG chains to molecules, known as PEGylation, offers several significant advantages, particularly in the fields of bioconjugation and drug delivery. ucl.ac.benih.govnih.gov

One of the primary benefits of PEG spacers is their ability to increase the hydrophilicity, or water solubility, of the molecules they are attached to. nih.govsigmaaldrich.com Many therapeutic molecules are hydrophobic, which can limit their effectiveness in the aqueous environment of the body. By incorporating a PEG spacer, researchers can improve the solubility and bioavailability of these molecules. nih.govuibk.ac.at

Furthermore, PEGylation can enhance the stability of biomolecules and prolong their circulation time in the bloodstream. ucl.ac.benih.gov The PEG chain can act as a protective shield, reducing the degradation of the attached molecule by enzymes and minimizing its clearance by the kidneys. ucl.ac.be This "stealth effect" allows the conjugated molecule to remain in circulation for longer, increasing its chances of reaching its target. nih.gov The use of uniform, or monodisperse, PEGs can be particularly advantageous as they can lead to more effective drugs by overcoming issues related to the molecular heterogeneity of conventional PEG mixtures. nih.gov In some applications, it is important that the PEG spacer does not negatively impact the conformational properties of the molecule it is attached to, ensuring that its biological activity is retained. acs.org

Role of Azide Functionality in Click Chemistry Applications

The azide (N3) groups are the reactive handles of this compound, enabling its participation in a powerful set of reactions known as "click chemistry". nih.gov This concept, introduced by K. Barry Sharpless, refers to reactions that are highly efficient, specific, and produce minimal byproducts. pcbiochemres.com The azide group is particularly well-suited for these reactions because it is largely unreactive with most biological molecules, ensuring that the ligation occurs only with its intended reaction partner. sigmaaldrich.comnih.gov

The most common click chemistry reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chemicalbook.commedchemexpress.com

CuAAC: This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole ring. mdpi.compcbiochemres.com It is a highly reliable and widely used method for bioconjugation. acs.org

SPAAC: This is a copper-free version of the azide-alkyne cycloaddition. chemicalbook.commedchemexpress.com It utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts readily with an azide without the need for a catalyst. chemicalbook.compcbiochemres.commedchemexpress.com This is particularly advantageous for in vivo applications where the toxicity of copper is a concern. mdpi.comacs.org

The azide group can also participate in the Staudinger ligation, another type of bioorthogonal reaction that forms a stable amide bond with a phosphine-containing molecule. mdpi.comsigmaaldrich.com

Table 2: Key Click Chemistry Reactions Involving Azides

Reaction Key Features Catalyst
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) High efficiency, forms a stable triazole linkage. mdpi.compcbiochemres.comacs.org Copper(I) mdpi.compcbiochemres.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free, bioorthogonal, suitable for in vivo applications. chemicalbook.commedchemexpress.comacs.org None (uses strained alkynes like DBCO or BCN) chemicalbook.commedchemexpress.com
Staudinger Ligation Bioorthogonal, forms a stable amide bond. mdpi.comsigmaaldrich.com None mdpi.comsigmaaldrich.com

Emerging Research Frontiers for this compound

The unique properties of this compound have positioned it at the forefront of several cutting-edge areas of research. Two of the most prominent emerging applications are in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTACs: PROTACs are novel therapeutic molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. medchemexpress.commedchemexpress.com A PROTAC consists of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. medchemexpress.com this compound is an ideal candidate for this linker component. chemicalbook.commedchemexpress.commedchemexpress.commedkoo.com Its PEG spacer provides the necessary length and flexibility to allow the two domains to bind to their respective targets simultaneously, while the azide groups at each end can be used to click the two domains into place.

ADCs: ADCs are a class of targeted cancer therapies that combine the specificity of an antibody with the potent cell-killing ability of a cytotoxic drug. medchemexpress.com The antibody directs the ADC to cancer cells, and upon binding, the cytotoxic payload is released, killing the cancer cell while sparing healthy tissues. This compound can be used as a linker to attach the cytotoxic drug to the antibody. medchemexpress.com The hydrophilic PEG spacer can help to improve the solubility and pharmacokinetic properties of the ADC, while the stable triazole linkage formed via click chemistry ensures that the drug remains attached to the antibody until it reaches its target.

The versatility of this compound also extends to other areas, such as its use in capping unreacted functional groups in bioconjugation reactions to prevent unwanted side reactions. frontiersin.org As research in targeted therapies and bioconjugation continues to advance, the demand for versatile and efficient molecular tools like this compound is expected to grow.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32N6O7 B1429408 Azido-PEG7-azide

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N6O7/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKODTBPHMGJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Characterization in Azido Peg7 Azide Research

Synthetic Pathways for Azido-PEG7-azide

The creation of this compound involves a multi-step chemical process designed to introduce azide (B81097) functional groups at both ends of a polyethylene (B3416737) glycol (PEG) chain with seven ethylene (B1197577) oxide units.

Preparation of Alpha,Omega-Dihydroxy PEG Precursors

The synthesis typically commences with a suitable polyethylene glycol precursor. For this compound, this would be heptaethylene glycol, a diol with hydroxyl groups at both termini. The quality and purity of this starting material are paramount to ensure the final product's integrity. Controlled ring-opening polymerization of ethylene oxide can also be employed to generate PEG diols of specific lengths. acs.org

Two-Step Modification of Hydroxyl Ends to Azide Groups

The conversion of the terminal hydroxyl groups to azide groups is a common and crucial transformation in PEG chemistry. This is generally accomplished through a two-step process:

Activation of the Hydroxyl Group: The hydroxyl groups are first converted into a good leaving group. A widely used method is tosylation, where the PEG diol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. researchgate.netmdpi.com Another common method is mesylation, which involves reacting the diol with methanesulfonyl chloride (MsCl). mdpi.comnih.gov This step produces a tosylated or mesylated PEG intermediate.

Nucleophilic Substitution with Azide: The activated intermediate is then reacted with an azide salt, typically sodium azide (NaN₃), in a suitable solvent like dimethylformamide (DMF). mdpi.comnih.govresearchgate.net The azide ion (N₃⁻) acts as a nucleophile, displacing the tosylate or mesylate group to form the desired azido-terminated PEG. This reaction is often carried out at elevated temperatures to ensure complete conversion. nih.gov

A general reaction scheme is as follows: HO-(PEG)₇-OH + 2 TsCl → TsO-(PEG)₇-OTs + 2 HCl TsO-(PEG)₇-OTs + 2 NaN₃ → N₃-(PEG)₇-N₃ + 2 NaOTs

This two-step approach is favored as it generally proceeds with high efficiency and minimizes side reactions. researchgate.netnih.gov

Considerations for Controlled Polymerization and Functionalization

Achieving a well-defined this compound molecule requires precise control over the polymerization and functionalization steps.

Purity of Starting Materials: The heptaethylene glycol starting material must be of high purity to avoid the presence of PEGs with varying chain lengths in the final product.

Reaction Conditions: Stoichiometry, temperature, and reaction time must be carefully controlled during both the activation and azidation steps to ensure complete conversion of the hydroxyl groups and to prevent unwanted side reactions. For instance, incomplete tosylation would result in a mixture of mono- and di-azidated products, as well as unreacted diol.

Purification: After synthesis, purification is essential to remove any unreacted reagents, byproducts, and salts. Techniques such as precipitation, extraction, and chromatography are commonly employed to isolate the pure this compound.

Advanced Spectroscopic and Chromatographic Characterization Techniques for this compound

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and chromatographic methods is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized molecule.

¹H NMR: Proton NMR is used to verify the presence of the characteristic signals of the PEG backbone and the protons on the carbons adjacent to the newly introduced azide groups. For azido-terminated PEGs, a characteristic signal for the methylene (B1212753) protons next to the azide group (N₃-CH ₂) typically appears around 3.4 ppm. mdpi.commdpi.comvulcanchem.com The disappearance of the signal corresponding to the hydroxyl protons and the appearance of the azide-adjacent proton signals confirm the successful functionalization.

¹³C NMR: Carbon NMR provides further structural confirmation. The carbon atom attached to the azide group (N₃-C H₂) exhibits a characteristic chemical shift, typically around 50-51 ppm. mdpi.comnih.govnih.gov The absence of the carbon signal corresponding to the hydroxyl-bearing carbon (HO-C H₂) further validates the conversion. nih.gov

Technique Observed Feature Significance
¹H NMRSignal around 3.4 ppmConfirms protons adjacent to the azide group. mdpi.commdpi.comvulcanchem.com
¹³C NMRSignal around 50-51 ppmConfirms the carbon atom bonded to the azide group. mdpi.comnih.govnih.gov

Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Weight Verification

Mass spectrometry is indispensable for verifying the molecular weight of the synthesized this compound and assessing its purity and polydispersity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This is a preferred technique for the analysis of polymers like PEG. nih.gov It allows for the accurate determination of the molecular weight of the entire molecule. The resulting spectrum will show a distribution of peaks corresponding to the different isotopic compositions of the polymer, centered around the expected molecular weight of this compound (420.46 g/mol ). broadpharm.comchemdad.com The mass difference between adjacent peaks in the polymer distribution corresponds to the mass of the ethylene oxide repeating unit (44 Da), confirming the PEG nature of the compound. google.com The absence of peaks corresponding to the starting diol or mono-azidated intermediates indicates a high degree of purity. mdpi.com

The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its structural integrity and suitability for its intended applications.

Chromatographic Methods for Purity Assessment

The purity of this compound and related PEG derivatives is crucial for their intended applications and is typically assessed using a combination of chromatographic techniques. High-performance liquid chromatography (HPLC) is a primary tool, with reverse-phase (RP-HPLC) and size-exclusion chromatography (SEC) being the most common modalities.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. For PEG derivatives, this technique can effectively separate isomers and by-products with slight differences in their chemical structure. nih.gov The dispersity of the PEG chain length can lead to peak broadening in RP-HPLC, and the retention time generally increases with the length of the PEG chain. nih.gov The use of a C18 column with a gradient elution of acetonitrile (B52724) in water is a common practice for the purification and analysis of PEGylated compounds. rsc.org Detection is often performed using UV absorbance, especially if a chromophore is present in the molecule. rsc.org For PEGs lacking a strong chromophore, derivatization or the use of alternative detectors like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is employed. tandfonline.comresearchgate.net

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. This method is particularly useful for determining the molecular weight distribution and detecting the presence of aggregates or fragments in the purified PEG derivative. tandfonline.comchromatographyonline.com It is a valuable tool for quality control, ensuring that the product has the correct molecular size and is free from high or low molecular weight impurities. chromatographyonline.com A typical SEC method might involve a column like the Toso-Haas G3000 swxl run in a phosphate (B84403) buffer with a low concentration of sodium dodecyl sulfate (B86663) (SDS). google.com

The following table summarizes typical chromatographic conditions used for the purity assessment of Azido-PEG derivatives:

Chromatographic MethodColumnMobile Phase/EluentDetectorApplicationReference
RP-HPLC C18Acetonitrile/Water Gradient (with 0.1% TFA)UV (214 nm, 254 nm)Purity assessment, purification of reaction crudes rsc.org
RP-HPLC Octadecyl-modified silicaIsocratic Water/MethanolUVQuantitative analysis of oligomer purity rsc.org
SEC Toso-Haas G3000 swxl10 mM Sodium Phosphate, 150 mM NaCl, 0.004% SDS, pH 6.5Refractive Index (RI) or UV (after derivatization)Molecular weight determination, separation by size google.com
SEC -0.1% Ammonium Acetate, pH 5.5: Ethanol (100:5)Evaporative Light Scattering Detector (ELSD)Detection of PEG derivatives tandfonline.com

Synthesis of Related Azido-PEG Derivatives for Comparative Studies

The synthesis of various Azido-PEG derivatives with different terminal functional groups is essential for comparative studies in areas like drug delivery and bioconjugation. These derivatives allow researchers to evaluate the impact of the terminal group on the properties and performance of the final conjugate.

Azido-PEG-Amine Derivatives

Azido-PEG-Amine derivatives are heterobifunctional linkers that contain an azide group at one end and a primary amine at the other. The amine group can be readily conjugated to molecules bearing carboxylic acids or activated esters.

A common synthetic route involves the reduction of an azide group in a precursor that already contains another azide or a protected amine. For instance, α-azide-ω-hydroxyl PEG can be synthesized and then the hydroxyl group can be converted to an amine. mdpi.com A versatile method starts with the monotosylation of a linear, symmetrical PEG, followed by reaction with sodium azide to introduce the azide function. The other hydroxyl end can then be converted to an amine. mdpi.comresearchgate.net Another approach involves the Staudinger reaction, where an azide is reduced to an amine using a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh3). mdpi.comresearchgate.net

A detailed synthetic approach involves the ring-opening polymerization of ethylene oxide with an initiator, followed by modifications to introduce the azide and amine functionalities. acs.orgnih.gov

ReactantsReagents and ConditionsProductCharacterizationReference
α-azide-ω-hydroxyl PEGPPh3, Methanol, Refluxα-amine-ω-hydroxyl PEG1H-NMR mdpi.com
α-tosyl-ω-hydroxyl PEGNaN3, DMF, 90°Cα-azide-ω-hydroxyl PEG13C-NMR mdpi.com
Allyl-PEG-OH1. Mesylation 2. Azidation 3. Radical addition of a thiol with a protected amine group, followed by deprotectionAzide-PEG-NH21H NMR, 13C NMR, MALDI-TOF MS acs.orgnih.gov

Azido-PEG-Acid Derivatives

Azido-PEG-Acid derivatives feature an azide group and a terminal carboxylic acid. These are widely used for conjugating to amine-containing molecules through amide bond formation. The synthesis often starts from a PEG with a hydroxyl group, which is then converted to an azide at one end and a carboxylic acid at the other.

One synthetic strategy involves starting with an α-allyl-ω-hydroxyl PEG. The hydroxyl group is converted to an azide, and the allyl group is then subjected to carboxylation through a radical addition of a thiol compound bearing a carboxylic acid. acs.orgnih.gov Alternatively, a PEG with a terminal hydroxyl group can be reacted to introduce a protected carboxylic acid, followed by conversion of the other hydroxyl to an azide and subsequent deprotection of the acid. biochempeg.combiochempeg.comlumiprobe.com

Starting MaterialKey Reagents/StepsProductPurityReference
α-allyl-ω-hydroxyl PEG1. Tosylation/Mesylation and Azidation of hydroxyl group 2. Radical addition of a thiol-acid to the allyl groupAzide-PEG-COOHQuantitatively validated by NMR and MS acs.orgnih.gov
HO-PEG-OH1. Monofunctionalization with a protected acid 2. Conversion of the remaining -OH to -N3 3. DeprotectionAzide-PEG-COOH≥95% (by HPLC) biochempeg.combiochempeg.com

Azido-PEG-Alcohol Derivatives

Azido-PEG-Alcohol derivatives, containing both an azide and a hydroxyl group, are versatile intermediates. The hydroxyl group can be further modified to introduce other functionalities or can be used directly for conjugation.

The synthesis typically involves the asymmetric modification of a PEG diol. One hydroxyl group is selectively protected or activated (e.g., by tosylation), allowing the other hydroxyl group to be converted to an azide. mdpi.comresearchgate.net For example, monotosylated PEG can be reacted with sodium azide in a solvent like DMF to yield the α-azide-ω-hydroxyl PEG. mdpi.com

Starting MaterialKey Reagents/StepsProductCharacterizationReference
HO-PEG-OH1. Monotosylation 2. Reaction with NaN3 in DMFα-azide-ω-hydroxyl PEG1H-NMR, 13C-NMR mdpi.comresearchgate.net
2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethan-1-ol1. Activation of one hydroxyl group 2. AzidationAzido-PEG4-alcoholPurity >95% medkoo.com

Click Chemistry Applications of Azido Peg7 Azide in Scientific Research

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG7-azide

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. organic-chemistry.orgnih.gov This reaction is noted for its high yield, broad scope, and the simplicity of product isolation. organic-chemistry.org The presence of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed version and ensures the specific formation of the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov

Mechanism and Reaction Kinetics in Bioconjugation

The mechanism of CuAAC is a stepwise process, a departure from the concerted mechanism of the uncatalyzed reaction. mdpi.com The copper catalyst facilitates the reaction by lowering the activation barrier. nih.gov Quantum mechanical studies suggest that the reaction involves the formation of a copper-acetylide intermediate. nih.gov The pre-reactive complexation of the azide's secondary nitrogen with the positively charged copper of the copper-acetylide positions the azide and alkyne for cycloaddition. nih.gov

The kinetics of the CuAAC reaction are significantly faster than the uncatalyzed cycloaddition, with rate accelerations of 10⁷ to 10⁸. organic-chemistry.org The reaction proceeds efficiently in aqueous conditions and across a broad pH range (4 to 12), making it suitable for bioconjugation. organic-chemistry.org Studies have shown that the rate-determining step in the catalytic cycle may be the association of the Cu(I) with the azide. mdpi.com The reaction kinetics can be influenced by the presence of ligands and chloride ions. mdpi.com For instance, in the presence of the ligand tris(benzyltriazolylmethyl)amine (TBTA), the reaction shows a first-order rate dependence on the azide concentration when chloride ions are present. mdpi.com

Ligand and Catalyst Optimization for Enhanced Efficiency

The efficiency of the CuAAC reaction in bioconjugation can be significantly enhanced through the optimization of ligands and catalysts. nih.gov Chelating ligands are crucial for stabilizing the Cu(I) oxidation state, which is essential for the catalytic cycle, and for preventing copper-induced damage to biomolecules. mdpi.comjenabioscience.com

Several strategies have been developed to improve the CuAAC reaction:

Development of Copper Chelating Ligands: Ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) have been developed to improve catalyst stability and reaction efficiency in aqueous environments. nih.gov

Chelating Azides: Azides containing a chelating moiety, such as a pyridine (B92270) ring, can accelerate the reaction by forming strong, active copper complexes. mdpi.com

Polynuclear Catalysts: Functionalized N-heterocyclic carbene (NHC)-based polynuclear copper catalysts have demonstrated high activity, allowing reactions to proceed at very low catalyst loadings. csic.es

A general procedure for optimizing CuAAC in bioconjugation involves mixing the copper source (e.g., CuSO₄) with the ligand before adding it to the azide and alkyne substrates. The reaction is then initiated by adding a reducing agent like sodium ascorbate. nih.govjenabioscience.com

Bioorthogonal Conjugation Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. biochempeg.com CuAAC is a cornerstone of bioorthogonal chemistry due to the high specificity of the azide and alkyne groups. mdpi.com

This compound can be used in bioorthogonal strategies to link two different biomolecules. For example, one azide group can be reacted with an alkyne-modified protein, and the other azide group can be used to attach a reporter molecule, such as a fluorescent dye. labinsights.nl This allows for the specific labeling and tracking of biomolecules within a complex biological environment. researchgate.net Studies have shown that using azide-bearing probes often results in cleaner outcomes compared to alkyne-bearing probes, as alkynes can be more prone to side reactions. mdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry reaction that utilizes strained cyclooctynes to react with azides. biochempeg.comglenresearch.com This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern. biochempeg.combiochempeg.com

Utilization with Dibenzylcyclooctyne (DBCO) and Bicyclononyne (BCN) Derivatives

This compound readily participates in SPAAC reactions with various strained alkynes, most notably dibenzylcyclooctyne (DBCO) and bicyclononyne (BCN) derivatives. medchemexpress.combroadpharm.com

DBCO: DBCO is a widely used cyclooctyne (B158145) due to its high reactivity and stability. chempep.com The fusion of two benzene (B151609) rings to the cyclooctyne core creates significant ring strain, which drives the reaction with azides forward. glenresearch.com The reaction of this compound with DBCO-functionalized molecules is efficient and forms a stable triazole linkage. medchemexpress.com

BCN: BCN derivatives also exhibit excellent reaction kinetics with azides due to their inherent ring strain. biochempeg.com Systematic studies comparing the coupling efficiency of DBCO and BCN with azide-functionalized surfaces have shown that while both are effective, DBCO can lead to a higher density of molecular immobilization. ub.edu

Research has demonstrated that the reaction rates of SPAAC are dependent on the strain energy of the cyclooctyne, with DBCO generally showing faster kinetics than BCN. ub.edu

Advantages in Biological Systems (Copper-Free Click Chemistry)

The primary advantage of using SPAAC with this compound in biological systems is the elimination of the need for a copper catalyst. chempep.compharmiweb.com This has several significant benefits:

Biocompatibility: The absence of cytotoxic copper makes SPAAC highly suitable for in vivo applications, including live cell imaging and drug delivery, without causing cellular damage. chempep.compharmiweb.com

High Selectivity: The azide and cyclooctyne groups are bioorthogonal, meaning they react specifically with each other even in the complex chemical environment of a living organism, minimizing off-target reactions. chempep.commdpi.com

Physiological Conditions: SPAAC reactions proceed efficiently under mild, physiological conditions (aqueous buffer, neutral pH, and ambient temperature), which is crucial for maintaining the structure and function of sensitive biomolecules. chempep.com

Stability: The resulting triazole linkage is highly stable and resistant to hydrolysis and enzymatic degradation, ensuring the long-term integrity of the conjugated molecules. chempep.com

These advantages have led to the widespread adoption of SPAAC in various biomedical research areas, such as the site-specific labeling of proteins and the synthesis of antibody-drug conjugates. chempep.com

Reaction Rate Studies and Biocompatibility Considerations

The utility of a linker like this compound in biological systems is critically dependent on its reaction kinetics and its inherent biocompatibility. The PEG component of the molecule is central to its favorable biocompatibility profile.

Biocompatibility Considerations

Polyethylene (B3416737) glycol (PEG) is a polymer widely recognized for its biocompatibility, non-toxicity, and low immunogenicity. curtin.edu.au These properties are conferred to the molecules it is attached to, a process known as PEGylation. The hydrophilic nature of the PEG7 spacer in this compound enhances the water solubility of the molecule and any conjugate it forms. This is a crucial attribute for biomedical research, as it can prevent the aggregation of biomolecules and improve their pharmacokinetic profiles. nih.gov The chemical inertness of the PEG backbone ensures that it does not interfere with biological processes, making it a suitable choice for in vivo applications. curtin.edu.aunih.gov

Reaction Rate Studies

The efficiency of bioconjugation reactions is quantified by their reaction rates. While specific kinetic data for this compound is not extensively documented in publicly available literature, the reaction rates of related azide-containing compounds in various click chemistry reactions provide valuable context. The rate of these reactions is typically described by a second-order rate constant (k).

Different click chemistry reactions proceed at vastly different rates. For instance, the strain-promoted azide-alkyne cycloaddition (SPAAC) using a simple cyclooctyne has a second-order rate constant of approximately 0.0024 M⁻¹s⁻¹, indicating a relatively slow reaction. nih.gov In contrast, the traceless Staudinger ligation, a reaction between a specific phosphinothioester and an azide, proceeds much faster, with a reported second-order rate constant of 7.7 x 10⁻³ M⁻¹s⁻¹. raineslab.comnih.gov

The table below presents a comparison of approximate second-order rate constants for various azide-involved click reactions, illustrating the range of kinetics achievable. It is important to note that these rates are highly dependent on the specific reactants, solvent, and catalytic conditions.

Reaction TypeReactantsCatalyst/ConditionsSecond-Order Rate Constant (k) [M⁻¹s⁻¹]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide and Cyclooctyne (OCT)Copper-free, Physiological conditions~ 0.0024 nih.gov
Traceless Staudinger Ligation(Diphenylphosphino)methanethiol and an azido-glycyl residue-7.7 x 10⁻³ raineslab.comnih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Azidomethylferrocene and a diyne self-assembled monolayerRuthenium(II) complexSlower than CuAAC; electron transfer rate constant is ~30% of the CuAAC product curtin.edu.auacs.org

This table provides illustrative data from related systems to indicate the general range of reaction kinetics. Specific rates for this compound may vary.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition with this compound

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful click reaction that complements the more common copper-catalyzed variant (CuAAC). chalmers.se While CuAAC exclusively produces 1,4-disubstituted 1,2,3-triazoles, RuAAC is highly regioselective for the synthesis of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgchalmers.se This alternative regiochemistry is valuable for creating diverse molecular architectures.

The reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). organic-chemistry.orgresearchgate.net The proposed mechanism does not involve a ruthenium-acetylide intermediate, which allows the reaction to proceed with both terminal and internal alkynes, broadening its scope compared to CuAAC. acs.orgresearchgate.net The catalytic cycle is thought to involve the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgresearchgate.net This is followed by reductive elimination to yield the 1,5-triazole product. organic-chemistry.orgresearchgate.net

The homobifunctional nature of this compound makes it an ideal crosslinking agent in RuAAC reactions. It can be used to link two alkyne-containing molecules, with the flexible PEG7 spacer providing control over the distance and orientation between the conjugated entities. The reaction can be performed in a variety of organic solvents, and for some highly active catalysts like Cp*RuCl(COD), the reaction proceeds efficiently even at room temperature. chalmers.se

Staudinger Ligation with this compound for Water-Soluble Conjugates

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from the reaction of an azide and a phosphine (B1218219). thermofisher.com This reaction is particularly useful in chemical biology and bioconjugation because it proceeds under mild, aqueous conditions and does not require a metal catalyst. thermofisher.commdpi.com The azide group on this compound can readily participate in the Staudinger ligation. acs.orgprecisepeg.com

The reaction mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of an aza-ylide intermediate. nih.gov In the "traceless" version of the reaction, which is highly desirable for protein chemistry, an acyl group is strategically placed on the phosphine reagent. This acyl group is transferred intramolecularly to the aza-ylide, which, after hydrolysis, results in a native amide bond and the release of a phosphine oxide byproduct, leaving no residual atoms from the phosphine reagent in the final conjugate. nih.gov

The use of this compound in Staudinger ligations is particularly advantageous for producing water-soluble bioconjugates. precisepeg.com The inherent hydrophilicity of the PEG7 spacer can significantly improve the solubility of the resulting products, which is often a challenge when working with large, hydrophobic biomolecules. As a bifunctional linker, this compound can be used to conjugate two phosphine-containing molecules or to create complex, water-soluble architectures for applications in drug delivery and diagnostics. precisepeg.com

Advanced Applications of Azido Peg7 Azide in Bioconjugation Research

Conjugation to Proteins and Peptides for Functionalization

The ability to precisely modify proteins and peptides opens up avenues for creating novel therapeutics, diagnostic agents, and research tools. Azido-PEG7-azide serves as a versatile crosslinker in this context, enabling the conjugation of proteins to other proteins, peptides, or functional small molecules. medchemexpress.com

Site-specific protein labeling is a powerful technique for studying protein function without disrupting native biological activity. iris-biotech.dersc.org Coupling genetically encoded unnatural amino acids or peptide tags with bioorthogonal reactions, such as click chemistry, provides precise control over the location of modification. rsc.org this compound is ideally suited for these strategies. For instance, two different proteins, each engineered to contain a single alkyne-bearing amino acid at a specific site, can be covalently linked together using this homobifunctional azide (B81097) linker.

A prominent application of this is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that typically consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. medchemexpress.com this compound can function as the PEG-based linker in PROTAC synthesis, connecting alkyne-modified versions of the two distinct ligands. medchemexpress.commedchemexpress.com This precise assembly is crucial for the PROTAC's function, which is to bring the target protein into proximity with the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to improve their pharmacological properties. The PEG7 component of this compound imparts these benefits to the molecules it crosslinks. axispharm.com The hydrophilic PEG chain increases the hydrodynamic radius of the conjugated protein, which can shield it from proteolytic enzymes and reduce its clearance by the kidneys.

This modification leads to a significant enhancement in the protein's stability and an extension of its circulation half-life in the bloodstream. axispharm.comsmolecule.com Furthermore, the PEG moiety can help mask immunogenic epitopes on the protein surface, thereby reducing the potential for an immune response. The improved water solubility and stability conferred by the PEG linker are advantageous for formulating and administering therapeutic proteins. axispharm.com

Table 1: Effects of PEGylation on Protein and Drug Properties
PropertyEffect of PEGylationMechanism/ReasonSource
SolubilityIncreasedThe hydrophilic nature of the PEG chain improves solubility in aqueous environments. axispharm.comsmolecule.com
Circulation TimeExtendedIncreases the hydrodynamic size, reducing renal clearance and protecting from enzymatic degradation. smolecule.com
StabilityEnhancedProvides a protective hydrophilic layer around the molecule, shielding it from proteases. axispharm.com
ImmunogenicityReducedMasks potential epitopes on the molecule's surface from the immune system.

Site-Specific Labeling and Modification

Nucleic Acid Conjugation for Molecular Probes and Therapeutics

Click chemistry has emerged as a powerful method for the modification and conjugation of nucleic acids, including oligonucleotides and their analogues. medchemexpress.commdpi.com this compound can be used to link alkyne-modified nucleic acids to other molecules, such as targeting ligands, fluorophores, or other nucleic acid strands, to create advanced molecular probes and therapeutics. mdpi.com

The development of nucleic acid therapeutics, such as small interfering RNA (siRNA), often requires conjugation to delivery vehicles or targeting moieties to enhance stability and ensure uptake by specific cells. nih.gov For example, researchers have used click chemistry to conjugate lipids like squalene (B77637) to siRNA to improve its pharmacokinetic profile. mdpi.com this compound could be employed in similar strategies to link two alkyne-modified nucleic acids or to attach them to an alkyne-functionalized delivery platform.

Another innovative application is in the method known as "click-SELEX" (Systematic Evolution of Ligands by Exponential Enrichment). mdpi.com In this process, a library of nucleic acids containing an alkyne-modified nucleotide (e.g., C5-ethynyl-2′-deoxyuridine) is generated. mdpi.com This library can then be further diversified by attaching a variety of small molecules via click chemistry. mdpi.com A bifunctional linker like this compound could potentially be used to create dimeric aptamers or to attach specific functionalities to the nucleic acid library, expanding the chemical space for selecting highly specific therapeutic or diagnostic aptamers.

Lipid and Nanoparticle Functionalization with this compound

The surface properties of lipids and nanoparticles are critical determinants of their behavior in biological systems. Functionalization with PEG chains is a key strategy to control these properties.

A major challenge in the use of nanoparticles for in vivo applications is their tendency to be recognized and cleared by the reticuloendothelial system (RES) and to non-specifically bind to proteins and cells. nih.govmdpi.com Coating nanoparticle surfaces with PEG chains—a process often referred to as creating a "stealth" surface—is a highly effective method to overcome this issue. mdpi.com The functionalization of nanoparticles with azide-PEG derivatives reduces non-specific binding and background signal in diagnostic assays. alfa-chemistry.com

The hydrophilic PEG chains form a dense, flexible, and neutral layer on the nanoparticle surface. mdpi.com This layer creates a physical barrier and a hydration shell that sterically hinders the adsorption of proteins (opsonization), which is the first step in recognition by macrophages of the RES. nih.govmdpi.com this compound can be used to functionalize the surface of alkyne-modified nanoparticles or liposomes, imparting these crucial anti-fouling properties. nih.govsigmaaldrich.com

PEGylated nanocarriers, such as liposomes, micelles, and inorganic nanoparticles, are designed to improve the delivery of therapeutic agents. frontiersin.org The inclusion of PEG on the surface of these carriers is fundamental to their biocompatibility and efficacy. researchgate.net The PEG layer not only prevents non-specific uptake but also improves the colloidal stability of the nanoparticles in biological fluids, preventing aggregation. mdpi.comnih.gov

Table 2: Research Findings on Azide-PEG Functionalized Nanoparticles
Nanoparticle TypeFunctionalization StrategyObserved OutcomeSource
Gold Nanoparticles (AuNPs)Surface functionalization with azide-terminal PEGylated NHC ligands.Exceptional colloidal stability in biological media; allows for further conjugation via click chemistry. nih.gov
Metal Oxide NanoparticlesSelf-assembly of PEG-silane with azide terminals on the nanoparticle surface.Facilitates orthogonal bio-functionalization and improves biocompatibility for medical applications. researchgate.net
LiposomesFormulation with a lipid mixture containing azide-functionalized lipids.Enables conjugation of alkyne or DBCO-modified molecules (e.g., antibodies) to the liposome (B1194612) surface for targeted delivery. sigmaaldrich.com
Silica NanoparticlesSurface modification with various functional groups, including PEG.Reduced aggregation and minimal non-specific binding, making them suitable for bioanalytical applications. nih.gov

Azido Peg7 Azide in Targeted Delivery Systems Research

Development of Prodrugs and Nanocarriers Utilizing Azido-PEG7-azide

The bifunctional nature of this compound makes it a versatile building block for creating sophisticated therapeutic constructs such as prodrugs and nanocarriers. axispharm.com A prodrug is an inactive medication that is metabolized in the body to produce an active drug. nih.gov Researchers utilize linkers like this compound to create cleavable prodrugs that can be attached to various delivery vehicles for targeted release. dovepress.com

One prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.com PROTACs are complex molecules designed to selectively degrade disease-causing proteins by linking a target protein ligand to an E3 ubiquitin ligase ligand. medchemexpress.comglpbio.com this compound serves as the PEG-based linker connecting these two distinct ligands, and its length and flexibility are critical for enabling the proper three-dimensional orientation required for the PROTAC's function. glpbio.com

Beyond single-molecule constructs, this compound is integral to the development of nanocarriers, which are microscopic vehicles designed to transport therapeutic agents. axispharm.combiochempeg.com For instance, research has demonstrated the fabrication of highly stable gold nanoparticles (AuNPs) where the surface is functionalized with an azide-terminated PEG chain. nih.gov The azide (B81097) groups on this nanoparticle platform provide a versatile point of attachment for drugs or targeting molecules, creating a functionalizable system for applications in diagnostics and drug delivery. nih.gov The use of azide-PEG linkers allows for the precise attachment of molecules, which is crucial for developing targeted and controlled-release therapeutic systems. biochempeg.combiochempeg.com

Delivery System TypeRole of this compoundResearch Application/ContextReference
PROTACs (Proteolysis Targeting Chimeras)Serves as a flexible linker connecting a target protein ligand and an E3 ligase ligand.Used in the synthesis of PROTACs for targeted protein degradation. medchemexpress.comglpbio.com
Gold Nanoparticles (AuNPs)Forms a hydrophilic, stabilizing shell around the nanoparticle with terminal azide groups for further functionalization.Creates a stable, bioorthogonal platform for developing targeted diagnostic and delivery agents. nih.gov
General Prodrug ConjugatesActs as a linker to attach a drug to a delivery vehicle or targeting moiety.Development of prodrugs that can be selectively activated at the target site. dovepress.comnih.gov
Polymer-Drug ConjugatesEnables the conjugation of drugs to polymers via click chemistry.Used to create bioconjugates with improved drug delivery characteristics. biochempeg.com

Strategies for Targeted Drug Delivery

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease while minimizing its exposure to healthy tissues. nih.govmdpi.com Systems built with this compound can employ both passive and active targeting strategies to achieve this goal. researchgate.net

Passive targeting takes advantage of the unique physiological characteristics of certain disease environments, particularly solid tumors. nih.govmdpi.com Tumors often have leaky blood vessels and poor lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. mdpi.comworldbrainmapping.org Nanocarriers within a specific size range (typically 10-200 nm) can pass through the gaps in the tumor vasculature and become trapped, leading to their passive accumulation. mdpi.commdpi.com

When this compound is incorporated into a nanocarrier, the PEG7 component plays a crucial role in enabling passive targeting. nih.gov The hydrophilic and flexible PEG chains form a protective layer, or "corona," on the nanoparticle's surface. mdpi.comnih.gov This layer sterically shields the nanoparticle, preventing its recognition and premature clearance by the immune system (specifically the mononuclear phagocyte system). nih.gov This shielding effect prolongs the circulation time of the nanocarrier in the bloodstream, increasing the probability that it will reach the tumor tissue and accumulate via the EPR effect. mdpi.comnih.gov

Active targeting is a more direct approach that involves attaching specific molecules, known as ligands, to the surface of a drug delivery system. researchgate.netfrontiersin.org These ligands are chosen for their high affinity to bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells. frontiersin.orgnih.gov This ligand-receptor interaction facilitates the selective binding and often the internalization of the drug carrier into the target cell, a process called receptor-mediated endocytosis. frontiersin.org

This compound is exceptionally well-suited for active targeting strategies due to its terminal azide groups. precisepeg.com These groups serve as chemical anchors for attaching a wide variety of targeting ligands using highly efficient and bioorthogonal click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). vulcanchem.commedchemexpress.comnih.gov This allows for the precise and stable conjugation of ligands without altering their biological function. precisepeg.com Research has shown that this strategy can significantly improve the specificity and efficacy of therapeutic agents. frontiersin.orgmdpi.com

Ligand TypeTargetResearch ContextReference
Antibodies (e.g., Trastuzumab)Cell surface antigens (e.g., HER2 on breast cancer cells)Development of Antibody-Polymer Conjugates (APCs) for selective killing of cancer cells. nih.gov
PeptidesSpecific cell surface receptors or extracellular matrix proteinsPeptide ligands are used due to their high specificity, small size, and good tissue penetration. mdpi.com
Folic AcidFolate receptors overexpressed on various cancer cellsModification of gold nanoparticles with folic acid for targeted cancer cell delivery. vulcanchem.commdpi.com
AptamersTumor-specific surface proteinsUsed to create aptamer-drug conjugates for targeted cancer therapy, though clinical translation is still in early stages. mdpi.com

Passive Targeting Mechanisms

Research on Enhanced Drug Stability and Circulation Time with this compound Modifications

A major challenge in drug development is ensuring that a therapeutic agent remains stable and circulates in the body long enough to reach its target. nih.govresearchgate.net The modification of drugs or nanocarriers with PEG chains, a process known as PEGylation, is a widely adopted strategy to overcome this hurdle. nih.govnih.gov The inclusion of the PEG7 chain in the this compound linker confers these critical benefits. vulcanchem.com

The PEG7 chain enhances the stability of conjugated molecules in several ways. Its high hydrophilicity increases the water solubility of poorly soluble drugs, which can improve their bioavailability. mdpi.com Covalent attachment of the PEG chain to a nanocarrier surface provides effective steric stability, which reduces protein adsorption from the blood and prevents aggregation of the nanoparticles. mdpi.comnih.gov

Furthermore, the PEG7 modification significantly extends the in-vivo circulation time. nih.gov The hydrated, flexible PEG chains create a "stealth" effect, masking the therapeutic construct from the body's immune system. nih.govnih.gov This protective shield reduces opsonization (the process of marking a particle for ingestion by phagocytic cells) and subsequent clearance by the mononuclear phagocyte system, primarily located in the liver and spleen. nih.gov By evading the immune system, PEGylated drugs and nanocarriers remain in the bloodstream for a longer duration, leading to a prolonged circulation half-life and an increased opportunity to reach the target tissue. nih.govresearchgate.net The length of the PEG chain is an important factor, with longer chains like PEG7 providing a thicker protective layer that enhances circulation time. nih.gov

Benefit of PEG7 ModificationUnderlying MechanismReference
Enhanced StabilityThe hydrophilic PEG chain increases the water solubility of conjugated molecules and provides steric hindrance that prevents aggregation and protein adsorption. mdpi.comnih.gov
Increased Circulation TimeThe PEG chain creates a hydration cloud ("stealth effect") that shields the construct from the immune system, reducing clearance by the mononuclear phagocyte system. nih.govnih.gov
Reduced ImmunogenicityThe "stealth effect" masks the therapeutic agent, lowering the chance of it being recognized as foreign and triggering an immune response. biochempeg.comnih.gov
Improved PharmacokineticsBy increasing stability and circulation time, the overall exposure of the drug in the body is enhanced, potentially improving therapeutic efficacy. axispharm.comresearchgate.net

Azido Peg7 Azide in Proteomics and Imaging Research

Protein Labeling and Analysis in Complex Biological Samples

The bifunctional nature of Azido-PEG7-azide makes it an effective reagent for labeling and subsequently analyzing proteins within intricate biological mixtures. The two azide (B81097) groups can react with alkyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). Current time information in Bangalore, IN.broadpharm.com This bioorthogonal reaction is highly specific and efficient, allowing for the precise attachment of tags to proteins of interest without interfering with native biological processes. tocris.comidylle-labs.com

A key application lies in cross-linking mass spectrometry (XL-MS), a powerful technique for studying protein-protein interactions and protein structures. rsc.orgbroadpharm.com In this approach, proteins or protein complexes are treated with a cross-linker that has been functionalized with an azide group. While this compound itself can be used to link two alkyne-modified proteins, a more common strategy involves using a heterobifunctional cross-linker containing an azide tag at one end and a protein-reactive group (like an NHS ester) at the other. thermofisher.com After cross-linking, the proteins are digested into peptides. The azide-tagged cross-linked peptides are often present in low abundance, making their detection challenging. rsc.orgbroadpharm.com

To overcome this, an enrichment step is crucial. Research has demonstrated a highly effective method for the enrichment of azide-tagged peptides using dibenzocyclooctyne (DBCO)-coupled Sepharose beads. rsc.orgmdpi.com The azide group on the cross-linked peptide "clicks" with the DBCO on the bead, allowing for the specific capture and subsequent isolation of the cross-linked peptides. This significantly enhances their detection by mass spectrometry. For example, in a study using an azide-tagged, acid-cleavable cross-linker (Azide-A-DSBSO) on the Cas9 protein, the number of detectable cross-links increased dramatically from approximately 100 before enrichment to 580 after enrichment with DBCO beads. rsc.orgmdpi.com

Table 1: Enrichment of Azide-Tagged Cross-Linked Peptides from Cas9

ConditionNumber of Detectable Cross-Links
Before Enrichment~100
After Enrichment with DBCO Beads580

This table illustrates the significant improvement in the detection of cross-linked peptides following affinity enrichment, a critical step in XL-MS workflows enabled by azide-functionalized cross-linkers. rsc.orgmdpi.com

Investigation of Protein Interactions and Modifications

This compound and similar bifunctional linkers are instrumental in elucidating the complex web of protein-protein interactions (PPIs) that govern cellular functions. nih.gov By covalently linking interacting proteins, these cross-linkers can "freeze" even transient or weak interactions, allowing for their capture and subsequent identification. acs.org The PEG7 spacer in this compound provides a defined distance, which can help in mapping the topology of protein complexes. thermofisher.com

A significant and expanding application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Current time information in Bangalore, IN.utupub.fiacs.orgmedchemexpress.com PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They consist of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. Current time information in Bangalore, IN.medchemexpress.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound serves as a versatile PEG-based PROTAC linker. Current time information in Bangalore, IN.utupub.fiacs.orgmedchemexpress.comresearchgate.net Its two azide ends can be readily modified through click chemistry to attach the target-binding ligand and the E3 ligase-binding ligand, respectively. Current time information in Bangalore, IN. The hydrophilic PEG7 chain enhances the solubility and can influence the pharmacokinetic properties of the resulting PROTAC molecule. broadpharm.com

Table 2: Components of a PROTAC Molecule Synthesized with an this compound Linker

ComponentFunctionRole of this compound
Target-Binding Ligand Binds specifically to the protein of interest intended for degradation.One azide end is conjugated to this ligand via click chemistry.
E3 Ligase-Binding Ligand Recruits a specific E3 ubiquitin ligase (e.g., VHL, CRBN).The other azide end is conjugated to this ligand via click chemistry.
Linker Covalently connects the two ligands and positions them optimally for inducing ubiquitination.This compound acts as the flexible, hydrophilic linker.

This table outlines the modular structure of a PROTAC, highlighting how this compound functions as the central scaffold connecting the two active domains.

Development of Fluorescent Probes and Imaging Agents

The azide functionalities of this compound provide convenient handles for the construction of fluorescent probes for various imaging applications. axispharm.com A fluorescent dye (fluorophore) containing a complementary alkyne group can be attached to the this compound linker via a click reaction, yielding a fluorescently labeled molecule. tocris.commdpi.com This modular approach allows for the straightforward synthesis of a wide array of imaging agents. researchgate.netrsc.org

In Vivo Imaging Applications

PEGylated fluorescent probes are particularly well-suited for in vivo imaging due to the properties conferred by the PEG linker. The hydrophilic PEG chain can improve the probe's solubility in aqueous environments and potentially reduce non-specific binding, leading to a better signal-to-noise ratio. rsc.orguq.edu.au

A notable example, while not using the diazide, demonstrates the principle of using a PEG linker in a fluorescent probe for in vivo imaging. A red-fluorescent probe, Chol-PEG-Cy5, was developed for labeling plasma membranes both in vitro and in vivo. rsc.org This probe consists of a cholesterol anchor, a Cy5 fluorophore, and a PEG linker. It has been successfully used for the whole-mount in situ labeling of epidermal cell membranes in live zebrafish embryos, demonstrating the utility of PEGylated probes in tracking cellular dynamics within a living organism. rsc.org The long-wavelength emission of such probes minimizes tissue autofluorescence and phototoxicity, which is crucial for in vivo studies. rsc.org

Cell Tracking and Tissue Engineering

Long-term cell tracking is essential for understanding complex biological processes such as development, immune responses, and the progression of diseases like cancer. nih.gov It is also a critical component of evaluating cell-based therapies in tissue engineering and regenerative medicine. Fluorescent probes used for this purpose must be bright, photostable, and well-retained within the cells without causing toxicity. idylle-labs.com

This compound can be used to construct probes for cell tracking. By attaching a targeting moiety to one end of the linker and a robust fluorophore to the other, probes can be designed to label specific cell populations. Alternatively, the diazide can be used to cross-link alkyne-functionalized components of fluorescent nanoparticles, which are increasingly used for long-term cell tracking. idylle-labs.commdpi.com These nanoparticles, such as those based on aggregation-induced emission (AIE) dyes, can be internalized by cells and tracked for extended periods, with some studies reporting tracking for up to 10 generations in vitro and over 40 days in vivo. idylle-labs.com The PEG linker on the surface of such particles enhances their biocompatibility and stability in biological environments.

Radiolabeling Strategies with Azide Functionality for Positron Emission Tomography (PET) Imaging

The azide groups of this compound are highly valuable for the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging. researchgate.netnih.gov PET is a non-invasive imaging technique that provides quantitative information on the biodistribution of a radiotracer in vivo. broadpharm.com The short half-life of common PET radionuclides, such as fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min), necessitates rapid and highly efficient radiolabeling methods. nih.gov

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is an ideal strategy for ¹⁸F-labeling. nih.gov Typically, a prosthetic group containing an alkyne is first radiolabeled with ¹⁸F. This ¹⁸F-alkyne is then rapidly and efficiently "clicked" onto a targeting molecule (e.g., a peptide, antibody, or small molecule) that has been pre-functionalized with an azide group. This compound can serve as the linker to introduce this azide functionality onto the targeting biomolecule.

A study by Sarparanta et al. (2022) highlights the use of a PEG7 linker in the development of a PET tracer for pancreatic carcinoma. utupub.fiacs.orgacs.orgnih.govresearchgate.net They developed a tracer named [¹⁸F]AmBF₃-PEG₇-TOC, which targets the somatostatin (B550006) receptor 2 (SSTR2), overexpressed in many neuroendocrine tumors. The tracer consists of an ¹⁸F-labeled ammoniomethyltrifluoroborate (AmBF₃) tetrazine, a PEG₇ linker, and a Tyr³-octreotide (TOC) peptide as the targeting vector. The PEG₇ linker was incorporated to improve the pharmacokinetic properties of the tracer.

The resulting radiotracer demonstrated clear tumor visualization in PET/CT imaging of mouse models bearing AR42J pancreatic tumors. acs.orgacs.orgnih.govresearchgate.net The study provided quantitative data on the tracer's molar activity, biodistribution, and tumor uptake, which are crucial for evaluating its potential as a clinical imaging agent.

Table 3: Research Findings for [¹⁸F]AmBF₃-PEG₇-TOC PET Tracer

ParameterValueSignificance
Molar Activity (Aₘ) 6.0 ± 3.4 GBq/µmolHigh molar activity is essential for sensitive detection and to avoid unwanted pharmacological effects.
Tumor Uptake (SUV_baseline) 1.01 ± 0.07 (at 25 min p.i.)Demonstrates significant accumulation of the tracer in the tumor tissue.
Blocked Tumor Uptake (SUV_blocked) 0.76 ± 0.04 (at 25 min p.i.)Reduced uptake after administration of a blocking agent confirms receptor-specific targeting.
Lipophilicity (LogD₇.₄) -0.73 ± 0.12The hydrophilic nature, enhanced by the PEG7 linker, contributes to favorable biodistribution and clearance.
Bone Uptake (%ID/g) Low (0.4 ± 0.1 at 270 min)Low bone uptake indicates high in vivo stability of the ¹⁸F-label, with minimal defluorination.

This table summarizes key findings from the preclinical evaluation of an SSTR2-targeting PET tracer utilizing a PEG7 linker. Data sourced from Sarparanta et al. (2022). utupub.fiacs.orgacs.orgnih.govresearchgate.net

Azido Peg7 Azide in Material Science and Biomedical Device Research

Surface Functionalization of Biosensors and Medical Devices

The ability to precisely modify surfaces at the molecular level is critical for the performance of biosensors and the biocompatibility of medical devices. Azido-PEG7-azide serves as a key linker molecule for attaching biorecognition elements and creating functional surface coatings. The process often involves immobilizing molecules with alkyne groups onto a surface and then using the dual azide (B81097) ends of this compound to "click" onto these sites, creating a PEGylated surface ready for further modification or to impart its inherent properties. nih.gov

Reducing Non-Specific Adsorption

Poly(ethylene glycol) (PEG) is widely recognized for its ability to form a hydrophilic barrier that repels proteins and reduces biofouling. nih.govnih.gov By grafting this compound onto a surface, a dense layer of PEG chains is created. This layer creates a "stealth" effect, effectively masking the underlying material from the biological environment and significantly lowering the non-specific binding of unwanted molecules. nih.gov For instance, research on phage-based biosensors demonstrated that wrapping the virus surface with PEG azides via click chemistry could reduce non-specific adhesion to cellular surfaces by over 75%. nih.gov While this study used various PEG lengths, the principle directly applies to the utility of this compound in creating anti-fouling surfaces. nih.gov The PEG7 linker specifically has been shown to improve the hydrophilicity of molecules, a key factor in reducing non-specific interactions in biological settings. mdpi.com

Parameter Finding Reference
Surface WrapperPEG Azides nih.gov
ApplicationPhage-based Biosensor nih.gov
Result >75% reduction in non-specific adhesion nih.gov

Augmenting Sensor Sensitivity and Specificity

The direct consequence of minimizing non-specific adsorption is an improvement in the signal-to-noise ratio of a biosensor. When background interference from non-specifically bound molecules is reduced, the specific signal from the target analyte becomes more prominent and easier to detect. This leads to enhanced sensor sensitivity, allowing for the detection of lower concentrations of the target molecule.

Furthermore, the specificity of the sensor is improved. The azide groups of surface-bound this compound can be used to bioorthogonally conjugate specific biorecognition elements (e.g., antibodies, nanobodies, or nucleic acids) that have been functionalized with an alkyne group. core.ac.uk This precise, covalent attachment ensures that the sensing molecules are correctly oriented and that only the intended target binds to the sensor surface. core.ac.uk The flexibility and length of the PEG7 spacer can also be advantageous, holding the recognition element away from the surface to avoid steric hindrance and improve its ability to bind the target analyte. nih.gov This combination of a low-fouling background and highly specific, targeted molecular recognition results in a biosensor with superior performance characteristics.

Development of PEG Hydrogels and Crosslinked Materials

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water, making them highly suitable for biomedical applications like tissue engineering and drug delivery. mcmaster.ca this compound is an effective crosslinking agent for the formation of PEG hydrogels due to its two terminal azide groups. researchgate.net

These diazido-PEG linkers can react with molecules containing at least two alkyne groups to form a crosslinked polymer network. mcmaster.ca The strain-promoted alkyne-azide cycloaddition (SPAAC) is particularly useful in this context as it is a bioorthogonal reaction that proceeds efficiently at physiological temperatures without the need for cytotoxic copper catalysts, making it ideal for encapsulating live cells. mcmaster.caresearchgate.net By reacting a multi-arm PEG functionalized with strained alkynes (like DBCO or BCN) with a diazido-PEG linker such as this compound, a stable hydrogel can be formed rapidly. medchemexpress.comprolynxinc.com The resulting hydrogel's mechanical properties, such as stiffness and swelling ratio, can be tuned by varying the concentration and molecular weight of the PEG components. mcmaster.ca For example, using longer PEG chains or a lower concentration of crosslinkers generally results in a softer, more swollen hydrogel. mcmaster.ca

Hydrogel Component 1 Hydrogel Component 2 Crosslinking Chemistry Key Feature Reference
Multi-arm PEG-alkyneAzido-PEG-azideSPAACBiocompatible, catalyst-free gelation mcmaster.caresearchgate.net
DBCO-functionalized polymerThis compoundSPAACForms stable triazole product prolynxinc.com
Alkyne-functionalized polymerAzido-functionalized polymerCuAAC / SPAACCreates stable polymer networks mdpi.commdpi.com

Integration into Polymeric Architectures for Advanced Materials

Beyond simple surface coatings and hydrogels, this compound is a valuable building block for creating complex, well-defined polymeric architectures. Its role as a bifunctional linker allows for the connection of different polymer chains or functional modules, enabling the synthesis of materials with tailored properties. uq.edu.auresearchgate.net

For example, this compound can be used in the synthesis of block copolymers, where it can link two different polymer blocks together via click chemistry. This method offers high efficiency and orthogonality, ensuring the formation of well-defined structures. It can also be used to attach PEG side chains to a polymer backbone, creating a graft copolymer. scispace.com Research has demonstrated the synthesis of PEG-grafted polylactides where a key step involves the 1,3-dipolar cycloaddition between PEG-azides and a functionalized monomer, which is then polymerized. scispace.com

In the development of nanoparticles for drug delivery, this compound can be used as a heterobifunctional linker (after converting one azide group) or a homobifunctional linker to attach targeting ligands or other functional moieties to the nanoparticle surface. researchgate.netmedchemexpress.com For instance, a study on polymeric micelles involved using linkers with varying PEG lengths, including PEG7, to attach antibody fragments (Fab) to the micelle surface, demonstrating controlled installation and tuned bioactivity. researchgate.net These advanced architectures are crucial for creating next-generation materials for drug delivery, diagnostics, and regenerative medicine. uq.edu.au

Azido Peg7 Azide in Protac Research and Development

Role of Azido-PEG7-azide as a PROTAC Linker

The defining characteristic of this compound is the presence of two terminal azide (B81097) (N₃) groups. chemicalbook.com These functional groups are key components in "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. chemicalbook.commedchemexpress.com The azide groups readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. chemicalbook.commedchemexpress.com This bifunctionality allows this compound to act as a molecular bridge, covalently connecting an alkyne-modified E3 ligase ligand to an alkyne-modified target protein ligand to assemble the final PROTAC molecule. axispharm.com

Synthesis of PROTACs Utilizing this compound

The synthesis of PROTACs using this compound leverages the principles of click chemistry for its efficiency and modularity. nih.gov This approach allows for the rapid assembly of PROTAC libraries where factors like linker length and attachment points can be systematically varied to optimize degradation activity. nih.gov The primary synthetic strategy involves a convergent approach where the E3 ligase ligand and the target protein ligand are separately functionalized with alkyne groups before being joined by the diazide linker. nih.govnih.gov

The first step in this synthetic route involves modifying a ligand for an E3 ubiquitin ligase, such as pomalidomide (B1683931) or thalidomide (B1683933) for the Cereblon (CRBN) ligase, or a specific peptide for the von Hippel-Lindau (VHL) ligase. frontiersin.orgmedchemexpress.commedchemexpress.com This modification introduces an alkyne group at a synthetically accessible position that does not interfere with the ligand's ability to bind to the E3 ligase. The alkyne-functionalized E3 ligase ligand is then reacted with one of the azide groups of this compound through a CuAAC reaction. This reaction forms a stable, five-membered triazole ring, covalently attaching the E3 ligase ligand to one end of the PEG linker. nih.govnih.gov This strategy has been successfully used to create libraries of E3 ligase ligand-azide conjugates with varying linker lengths for PROTAC development. nih.gov

Following the conjugation of the E3 ligase ligand, the remaining terminal azide group on the PEG7 linker is used to attach the target protein ligand. nih.gov The POI ligand, which could be an inhibitor for a kinase or a ligand for a nuclear receptor, is first functionalized with an alkyne group. nih.gov This is typically done at a solvent-exposed position on the ligand to ensure that its binding affinity for the target protein is preserved. The subsequent CuAAC reaction between the alkyne-modified POI ligand and the azide-terminated E3-ligand-linker construct completes the synthesis of the full PROTAC molecule. nih.gov This modular, stepwise "click" approach is highly valuable for rapidly generating diverse PROTACs for screening and optimization. nih.govresearchgate.net

Conjugation to E3 Ubiquitin Ligase Ligands

Optimization of Linker Length, Shape, and Attachment Points in PROTAC Design

The design and optimization of the linker are paramount for developing a potent and selective PROTAC. precisepeg.com Minor modifications to the linker's length, rigidity, and the points at which it connects to the two ligands can dramatically affect the PROTAC's degradation efficiency. precisepeg.com The use of a defined-length linker like this compound is part of a broader strategy to systematically explore the "linkerology" of a given target-ligase pair. emory.edu

Research has consistently shown that there is often an optimal linker length for any given PROTAC. explorationpub.com For instance, studies on Cdc20 degraders involved testing a series of PEG linkers of different lengths (PEG2, PEG3, PEG4, PEG5, PEG6, PEG7, and PEG9) to identify the optimal spacer needed to form a stable ternary complex. emory.edu In another example, extending a lapatinib-based PROTAC with just one additional ethylene (B1197577) glycol unit switched its activity from a dual degrader of EGFR and HER2 to a selective degrader of EGFR only. explorationpub.comfrontiersin.org The flexible nature of PEG linkers like the PEG7 chain provides conformational adaptability, allowing the PROTAC to adopt a low-energy conformation that facilitates productive ternary complex formation. musechem.com However, in some cases, more rigid linkers have been shown to improve potency by pre-organizing the PROTAC into a bioactive conformation. nih.govmusechem.com The modular synthesis enabled by linkers such as this compound allows researchers to efficiently generate and test a matrix of PROTACs with different linker lengths and attachment points to identify the most effective degrader. nih.gov

Impact on Target Protein Degradation Mechanisms

The linker directly impacts the mechanism of target protein degradation by governing the stability and geometry of the ternary complex. nih.gov The length and flexibility of the this compound linker dictate the spatial positioning of the recruited E3 ligase relative to the target protein. This positioning is critical for the efficient transfer of ubiquitin from the E2 conjugating enzyme (bound to the E3 ligase) to accessible lysine (B10760008) residues on the surface of the target protein. frontiersin.org

If the linker is too short, it may cause steric clashes between the E3 ligase and the target protein, preventing the formation of a stable complex. If it is too long, it may lead to excessive flexibility and an entropically unfavorable state, resulting in a non-productive ternary complex where the ubiquitination sites are out of reach. explorationpub.com An optimal linker, such as a PEG7 in certain contexts, positions the enzymatic machinery of the E3 ligase precisely, leading to efficient poly-ubiquitination of the target. emory.edu This poly-ubiquitin chain then acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the target protein, thereby eliminating it from the cell. scienceopen.com The catalytic nature of this process means a single PROTAC molecule can induce the degradation of multiple target protein molecules. scienceopen.com The hydrophilic PEG7 linker also contributes by ensuring the PROTAC has sufficient solubility to engage with the intracellular ubiquitin-proteasome system effectively. scienceopen.com

Compound List

Future Directions and Advanced Research Considerations for Azido Peg7 Azide

Integration with Artificial Intelligence and Machine Learning in Compound Design

For linkers such as Azido-PEG7-azide, AI and ML can be employed to:

Predict Physicochemical Properties: Machine learning models can be trained to predict key properties of molecules incorporating the this compound linker, such as solubility, stability, and conformational flexibility. nih.govnih.gov This predictive capability allows for the in silico screening of numerous potential conjugates, saving time and resources. frontiersin.org

De Novo Design: Generative AI models can design entirely new linkers with desired attributes, potentially surpassing the performance of existing structures. frontiersin.org These models can learn from the structural and functional data of known linkers, including this compound, to propose novel architectures with enhanced properties. springernature.com

The integration of AI promises a shift from trial-and-error approaches to a more rational and predictive design of linker-based molecules, ultimately leading to more effective and precisely engineered compounds. researchgate.netfrontiersin.org

Exploration of Novel Bioorthogonal Reactions Beyond Current Click Chemistry Paradigms

The azide (B81097) groups of this compound are primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.com While these "click" reactions are highly efficient and bioorthogonal, the future lies in expanding the repertoire of chemical transformations available for this linker. biochempeg.comacs.orgnih.gov

Future research in this area could focus on:

Developing Mutually Orthogonal Reactions: There is a growing interest in developing bioorthogonal reactions that can proceed simultaneously without interfering with each other. acs.org This would allow for the sequential or parallel labeling of different components in a complex biological system. For example, combining the azide-alkyne reaction with a tetrazine-trans-cyclooctene ligation would enable dual-labeling experiments. acs.orgnih.gov

Light-Induced Chemistries: Photo-clickable reactions offer spatiotemporal control over the conjugation process. Developing light-activated reactions for the azide groups of this compound would enable researchers to trigger conjugation at specific locations and times, which is highly desirable for applications in cell biology and targeted therapy.

Enzyme-Mediated Ligations: Enzymatic reactions can offer unparalleled specificity and efficiency. Research into enzymes that can specifically recognize and ligate the azide groups of the PEG linker could open up new avenues for creating highly specific bioconjugates. iris-biotech.de

Staudinger Ligation: The Staudinger ligation, a reaction between an azide and a phosphine (B1218219), is another bioorthogonal reaction that has been used for bioconjugation. mdpi.comnih.gov Further optimization of this reaction for use with PEG linkers could provide an alternative to the more common click reactions. researchgate.net

Expanding the bioorthogonal toolkit for this compound will enhance its versatility and enable its use in more complex and demanding biological and material science applications. researchgate.netresearchgate.net

Scalable Synthesis and Manufacturing for Translational Research

For this compound to move from a laboratory reagent to a key component in clinical and industrial applications, the development of scalable and cost-effective synthesis methods is crucial. researchgate.net Current synthetic strategies, while effective at the lab scale, may face challenges when scaled up. nih.gov

Key considerations for scalable synthesis include:

Purification Challenges: The purification of PEG derivatives can be challenging due to their polymeric nature and the potential for side products. nih.gov Developing robust and scalable purification techniques, such as preparative chromatography or crystallization methods, is essential for obtaining high-purity material required for translational research.

Process Optimization and Automation: Automating the synthesis and purification processes can improve reproducibility, reduce manual labor, and lower production costs. ijrpr.com Implementing process analytical technology (PAT) can help in monitoring and controlling critical process parameters to ensure consistent product quality.

Addressing these challenges will be vital for making this compound and similar linkers readily available for large-scale applications, including the manufacturing of antibody-drug conjugates (ADCs) and other targeted therapeutics. ijrpr.com

Development of Smart Materials and Responsive Systems Incorporating this compound

"Smart materials" are materials that can respond to external stimuli, such as changes in pH, temperature, or light. iberdrola.commdpi.com The incorporation of this compound into these materials can provide a versatile platform for creating dynamic and functional systems. uni-stuttgart.de

Future research in this area could explore:

Stimuli-Responsive Hydrogels: this compound can be used as a crosslinker to form hydrogels. mmsl.cz By incorporating stimuli-responsive moieties into the hydrogel network, it is possible to create materials that swell or degrade in response to specific triggers. universci.comsigmaaldrich.com These "smart" hydrogels have potential applications in controlled drug delivery, tissue engineering, and as sensors. mdpi.commmsl.cz

Self-Healing Materials: The reversible nature of some bioorthogonal reactions could be exploited to create self-healing materials. By crosslinking polymers with this compound using a reversible ligation chemistry, it may be possible to create materials that can repair themselves after damage.

Surface Modification: The azide groups of the linker can be used to functionalize surfaces, creating "smart" surfaces with tailored properties. chempep.com For example, surfaces could be modified to capture and release specific biomolecules in response to an external signal.

The ability to create responsive and dynamic systems by incorporating this compound opens up a wide range of possibilities for advanced materials with applications in biomedicine, electronics, and beyond. iberdrola.com

Advanced In Vitro and In Vivo Model Systems for Efficacy and Safety Studies

To fully realize the therapeutic potential of conjugates containing this compound, robust and predictive preclinical models are essential. nih.gov These models are crucial for evaluating the efficacy and understanding the behavior of these complex molecules in a biological environment. researchgate.net

Advancements in this area will likely involve:

3D Cell Culture Models: Three-dimensional (3D) cell culture systems, such as spheroids and organoids, more accurately mimic the in vivo environment compared to traditional 2D cell cultures. researchgate.net Utilizing these models to test conjugates of this compound will provide more relevant data on their penetration, distribution, and efficacy in a tissue-like context.

Microfluidic "Organ-on-a-Chip" Models: These devices can simulate the function of human organs and can be used to study the pharmacokinetics and pharmacodynamics of drug conjugates in a more controlled and human-relevant manner. rsc.org

Advanced In Vivo Imaging Techniques: High-resolution and real-time in vivo imaging techniques are needed to track the distribution and fate of this compound-containing conjugates in living organisms. nih.gov This will provide valuable information on tumor targeting, biodistribution, and clearance.

Humanized Animal Models: For immunogenicity studies, animal models with a humanized immune system can provide more predictive data on the potential for an immune response against the PEG linker or the conjugate as a whole.

The use of these advanced model systems will be critical for de-risking the development of this compound-based therapeutics and accelerating their translation to the clinic. umich.edu

Q & A

Q. What is the role of the PEG7 chain in Azido-PEG7-azide’s solubility and biocompatibility?

The PEG7 chain enhances aqueous solubility by forming hydrogen bonds with water molecules, reducing aggregation and nonspecific interactions. Its flexibility and hydrophilicity improve biocompatibility, making it suitable for biological applications like PROTAC synthesis. The seven ethylene oxide units balance steric hindrance and spatial separation between functional groups, critical for controlled conjugation in click chemistry .

Q. How does this compound participate in click chemistry reactions like CuAAC and SPAAC?

The terminal azide groups react with alkyne-functionalized molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC requires Cu(I) catalysts for regioselective 1,4-triazole formation, while SPAAC avoids copper, leveraging ring-strained cyclooctynes for bioorthogonal labeling. Reaction efficiency depends on azide accessibility, solvent polarity, and catalyst concentration .

Q. What purification methods are recommended for this compound post-synthesis?

Use size-exclusion chromatography (SEC) to remove unreacted PEG chains or azide precursors. Dialysis against water or organic solvents (e.g., DMF) is effective for small-scale purification. For analytical validation, HPLC with UV detection (λ = 260–280 nm) confirms purity ≥95% as per supplier specifications .

Advanced Research Questions

Q. How to design experiments using this compound to ensure reproducibility in PROTAC synthesis?

  • Step 1: Optimize stoichiometry between this compound, E3 ligase ligands, and target protein binders to avoid cross-linking.
  • Step 2: Monitor reaction progress via MALDI-TOF MS to track triazole formation and PEG chain integrity.
  • Step 3: Validate PROTAC functionality using Western blotting to assess target protein degradation. Reference established protocols for CuAAC in aqueous/organic biphasic systems to ensure reproducibility .

Q. How to address contradictions in reaction yields when using this compound under varying conditions?

Discrepancies in yields often arise from:

  • Oxygen sensitivity: CuAAC requires inert atmospheres (N₂/Ar) to prevent Cu(I) oxidation.
  • Solvent polarity: Use DMSO for SPAAC to enhance cyclooctyne reactivity; avoid DMSO in CuAAC due to copper chelation.
  • Purification artifacts: Aggregation during lyophilization can reduce apparent yields. Characterize products via NMR (¹H, 13C) and FTIR to confirm structural integrity .

Q. What strategies optimize this compound’s stability in aqueous solutions for long-term studies?

  • Storage: Aliquot and store at ≤-20°C under anhydrous conditions to prevent hydrolysis. Avoid freeze-thaw cycles.
  • Buffering: Use pH 7.4 PBS with 0.1% sodium azide to inhibit microbial growth.
  • Light sensitivity: Wrap vials in aluminum foil to prevent azide photodegradation. Stability tests via LC-MS every 3 months are recommended .

Methodological Challenges and Data Analysis

Q. How to resolve conflicting data on this compound’s reactivity in heterogenous vs. homogenous reaction systems?

Heterogeneous systems (e.g., solid-phase synthesis) may show reduced reactivity due to steric hindrance. Use:

  • Swelling agents: Add DCM to resin-bound reactions to improve reagent diffusion.
  • Kinetic analysis: Compare reaction rates via pseudo-first-order modeling. Homogenous systems typically exhibit 2–3× faster kinetics .

Q. What analytical techniques are critical for validating this compound’s role in material science applications?

  • XPS: Quantify azide (-N₃) surface density on functionalized materials.
  • AFM: Assess PEG7 chain conformation on substrates.
  • TGA: Measure thermal stability (decomposition ~250°C) to ensure material robustness .

Tables for Key Parameters

Parameter CuAAC SPAAC
CatalystCu(I) (e.g., TBTA)None
Reaction Time1–2 hours6–24 hours
Solvent CompatibilityOrganic/aqueousAqueous
ByproductsMinimalCyclooctyne debris
Reference
Stability Factor Optimal Condition
Temperature≤-20°C (lyophilized)
Humidity<10% RH (desiccator)
Light ExposureAmber vials, foil-wrapped
Shelf Life12–18 months
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.